

Application Notes & Protocols: 5-Bromo-2-hydroxyisonicotinic Acid in Medicinal Chemistry

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Compound of Interest

Compound Name:	5-Bromo-2-hydroxyisonicotinic acid
CAS No.:	913836-16-5
Cat. No.:	B1294042

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Executive Summary

This document provides a comprehensive technical guide on **5-Bromo-2-hydroxyisonicotinic acid**, a pivotal heterocyclic building block in modern medicinal chemistry. We will delve into its physicochemical properties, strategic applications in drug discovery, and detailed, field-proven protocols for its synthesis and derivatization. This guide is designed for researchers, scientists, and drug development professionals, offering not just methodologies but also the underlying scientific rationale to empower effective experimental design and execution. While the formal IUPAC name specifies the carboxyl group at the 4-position (isonicotinic), it is crucial to note that its isomer, 5-Bromo-2-hydroxynicotinic acid (carboxyl at the 3-position, CAS 104612-36-4), is more extensively documented and commercially available. The principles, reactivity, and protocols discussed herein are largely applicable to both isomers, but this guide will primarily reference the more commonly cited nicotinic acid variant.

Compound Profile: Physicochemical Properties and Structural Analysis

5-Bromo-2-hydroxynicotinic acid ($C_6H_4BrNO_3$) is a white to light-yellow crystalline solid that serves as a highly functionalized scaffold for chemical synthesis.^{[1][2]} Its utility in medicinal chemistry stems from the unique interplay of its three functional groups: a pyridine ring, a hydroxyl group, a carboxylic acid, and a bromine atom.

Structural Features and Reactivity:

- **Pyridine Core:** The nitrogen atom in the aromatic ring acts as a weak base and a hydrogen bond acceptor, influencing the molecule's pharmacokinetic properties and potential for target engagement.^[3]
- **2-Hydroxyl Group:** This group exists in tautomeric equilibrium with its 2-pyridone form. It is a key site for O-alkylation or etherification and directs electrophilic substitution to the C5 position, making the synthesis highly regioselective.^[1]
- **3-Carboxylic Acid:** This functional group is a handle for forming amides and esters, allowing for the introduction of diverse side chains to explore structure-activity relationships (SAR).
- **5-Bromo Atom:** The bromine atom is the most versatile functional group for molecular elaboration. It is an excellent leaving group for nucleophilic aromatic substitution and, more importantly, serves as a key coupling partner in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the formation of C-C and C-N bonds.^[4]

Data Summary: Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C ₆ H ₄ BrNO ₃	[1][2][5][6]
Molecular Weight	~218.01 g/mol	[2][6]
Appearance	White to light yellow crystalline solid	[1][2]
Melting Point	245-287°C (decomposes)	[2][7]
CAS Number	104612-36-4	[2][6]
pKa (Predicted)	2.09 ± 0.20	[2]

Strategic Importance in Drug Discovery

The arrangement of functional groups on the 5-Bromo-2-hydroxynicotinic acid scaffold makes it an invaluable starting material for creating libraries of complex molecules. Its derivatives have been explored for a wide range of therapeutic applications.

Key Therapeutic Areas and Targets:

- **Oncology:** Serves as a core scaffold for developing dual inhibitors of Bruton's tyrosine kinase (BTK) and phosphatidylinositol 3-kinase delta (PI3K δ), which are crucial targets in certain leukemias.[2]
- **Neurological Disorders:** Its structural similarity to nicotinic acid allows for the design of novel therapeutics that modulate nicotinic receptors, with potential applications in treating addiction and cognitive dysfunction.[8]
- **Infectious Diseases:** The scaffold has been incorporated into novel compounds investigated as HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) and agents for treating Hepatitis C.[2]
- **Inflammation and Microbiology:** Derivatives have shown potential anti-inflammatory and antimicrobial properties, making them candidates for further pharmacological investigation. [1][9]

Caption: Functional handles on the 5-Bromo-2-hydroxynicotinic acid scaffold.

Experimental Protocols

The following protocols are synthesized from established literature procedures and represent robust methods for the preparation and use of 5-Bromo-2-hydroxynicotinic acid.

Protocol 3.1: Synthesis of 5-Bromo-2-hydroxynicotinic Acid

This protocol details the regioselective bromination of 2-hydroxynicotinic acid. The electron-donating hydroxyl group strongly activates the para position (C5) for electrophilic attack.^[1]

Materials:

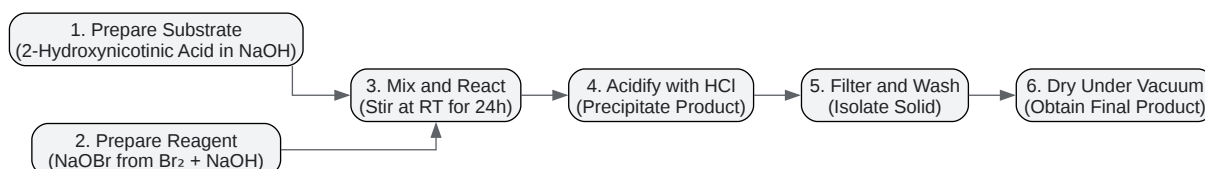
- 2-Hydroxynicotinic acid (1.0 eq)
- Sodium hydroxide (NaOH), 50% solution (approx. 5.0 eq)
- Bromine (Br₂) (approx. 1.5-2.0 eq)
- Hydrochloric acid (HCl), 12N (concentrated)
- Deionized water
- Isopropyl alcohol

Equipment:

- Three-neck round-bottom flask with magnetic stirrer
- Ice bath
- Dropping funnel
- Buchner funnel and filter flask
- pH paper

Procedure:

- **Prepare Sodium Hypobromite Solution:** In a separate flask cooled in an ice bath (0°C), slowly add bromine (1.7 eq) to a solution of 50% NaOH (2.5 eq) in water. Stir for 15-20 minutes. Causality: This exothermic reaction forms NaOBr in situ, the active brominating agent. Cooling is critical for safety and to prevent disproportionation.
- **Prepare Substrate Solution:** In the main reaction flask, dissolve 2-hydroxynicotinic acid (1.0 eq) in a solution of 50% NaOH (2.1 eq) diluted with water. Stir until a clear solution is obtained. Causality: The basic solution deprotonates the carboxylic acid and phenolic hydroxyl group, increasing solubility and activating the ring for electrophilic substitution.
- **Bromination Reaction:** To the solution of 2-hydroxynicotinic acid, add the freshly prepared sodium hypobromite solution dropwise over 30 minutes, maintaining the temperature at room temperature.
- **Reaction Monitoring & Completion:** Stir the reaction mixture at room temperature for 24 hours. The reaction can be monitored by TLC or LC-MS. If the reaction is incomplete, an additional portion of sodium hypobromite solution can be added.[7]
- **Product Precipitation:** After completion, cool the reaction mixture in an ice bath. Carefully acidify the solution to pH 2-3 by slowly adding concentrated HCl. A precipitate will form. Causality: Protonation of the carboxylate and phenoxide renders the product insoluble in the acidic aqueous medium, allowing for its isolation.
- **Isolation:** Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water to remove residual salts and acid.
- **Drying:** Dry the product under vacuum to obtain the crude 5-Bromo-2-hydroxynicotinic acid.



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Sources

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